

Potential off-target effects of Avotaciclib sulfate

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Compound of Interest		
Compound Name:	Avotaciclib sulfate	
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Avotaciclib Sulfate Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and investigating potential off-target effects of **Avotaciclib sulfate**.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **Avotaciclib sulfate**?

Avotaciclib is an orally bioavailable inhibitor of cyclin-dependent kinase 1 (CDK1).[1][2][3][4] Its primary mechanism of action is to bind to and inhibit the activity of CDK1, a key regulator of cell division and proliferation.[1] This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1][2] Avotaciclib is currently under investigation in clinical trials for pancreatic cancer.[1][5]

Q2: What are off-target effects of a kinase inhibitor like Avotaciclib?

Off-target effects refer to the binding and modulation of other proteins (kinases or non-kinases) besides the intended therapeutic target (in this case, CDK1).[6][7] These unintended interactions can occur due to the structural similarity between the ATP-binding sites of various kinases.[8] Off-target effects can lead to unexpected experimental results, cellular phenotypes, or potential side effects in a clinical setting.[6][9] It's important to note that off-target effects are a common characteristic of small molecule inhibitors.[7]

Q3: Has the off-target profile of Avotaciclib been published?



As of the latest information available, a detailed public kinase selectivity profile for Avotaciclib (BEY1107) has not been widely published. Therefore, researchers should be mindful of the potential for off-target activities in their experiments.

Q4: Why is it important to consider potential off-target effects in my experiments?

Understanding the potential off-target effects of Avotaciclib is crucial for several reasons:

- Accurate interpretation of results: Uncharacterized off-target effects can confound experimental data, leading to incorrect conclusions about the role of CDK1 in a biological process.
- Understanding unexpected phenotypes: If you observe a cellular effect that is not consistent with known CDK1 function, it might be mediated by an off-target interaction.
- Predicting potential toxicities: In a drug development context, identifying off-target activities early can help in predicting and mitigating potential adverse effects.[10]
- Discovering new therapeutic applications: Sometimes, an off-target effect can represent a new therapeutic opportunity for the compound.

Troubleshooting Guide

This guide is designed to help you troubleshoot experiments with Avotaciclib where you suspect off-target effects might be influencing your results.

Troubleshooting & Optimization

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Observed Issue	Potential Cause (related to off-target effects)	Recommended Action
Unexpected cellular phenotype not consistent with CDK1 inhibition.	Avotaciclib may be inhibiting one or more other kinases that are involved in the observed pathway.	1. Perform a literature search for the observed phenotype and see which signaling pathways are implicated. 2. Use a structurally different CDK1 inhibitor to see if the phenotype is recapitulated. 3. Employ genetic approaches (e.g., siRNA or CRISPR/Cas9) to specifically knock down CDK1 and compare the phenotype to that induced by Avotaciclib.
Discrepancy between in vitro kinase assay results and cellular assay results.	1. Avotaciclib may have different potency against its target in a cellular environment due to factors like cell permeability or metabolism. 2. Off-target effects in the cellular context might be contributing to the overall phenotype, masking the on-target effect.	1. Confirm target engagement in cells using techniques like Western blotting to check the phosphorylation status of known CDK1 substrates. 2. Consider performing a cellular thermal shift assay (CETSA) to verify target binding in intact cells.
Toxicity or cell death at concentrations expected to be specific for CDK1.	Avotaciclib could be inhibiting other essential kinases, leading to off-target toxicity.	1. Perform a dose-response curve with a finer titration of concentrations to determine the precise IC50 for the observed toxicity. 2. Compare the toxicity profile with that of other CDK inhibitors. 3. If possible, perform a kinomewide selectivity profiling to identify potential off-target kinases.



Data Presentation: Kinase Selectivity Profile of Avotaciclib

While a specific kinase selectivity profile for Avotaciclib is not publicly available, researchers can perform their own kinase profiling assays. The following table provides a template for summarizing the results of such an experiment.

Kinase Target	Avotaciclib IC50 (nM)	Fold Selectivity vs. CDK1	Potential Biological Implication
CDK1 (On-Target)	e.g., 5	1	Cell cycle arrest at G2/M phase.
CDK2	Hypothetical Value	Calculate	Potential for effects on G1/S phase transition.
Aurora Kinase A	Hypothetical Value	Calculate	Possible mitotic defects independent of CDK1.
VEGFR2	Hypothetical Value	Calculate	Potential anti- angiogenic effects.
other kinases			

Experimental Protocols

1. Kinase Profiling Assay (Biochemical)

This protocol outlines a general approach for determining the selectivity of Avotaciclib against a panel of purified kinases.

- Objective: To determine the IC50 values of Avotaciclib against a broad range of kinases to identify potential off-targets.
- Methodology:
 - Reagents: Avotaciclib sulfate, purified active kinases, appropriate kinase substrates (peptides or proteins), ATP, kinase assay buffer.



- Procedure: a. Prepare a serial dilution of Avotaciclib in DMSO. b. In a microplate, add the kinase, its substrate, and the kinase assay buffer. c. Add the diluted Avotaciclib to the wells. Include a DMSO-only control. d. Initiate the kinase reaction by adding ATP. e. Incubate for a specified time at the optimal temperature for the kinase. f. Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., phosphorylation-specific antibodies, luminescence-based ATP detection).
- Data Analysis: a. Plot the percentage of kinase activity against the logarithm of the Avotaciclib concentration. b. Fit the data to a dose-response curve to determine the IC50 value for each kinase.

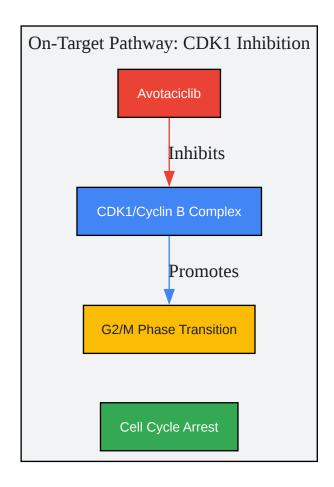
2. Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to verify the engagement of Avotaciclib with its target (CDK1) and potential off-targets in a cellular context.

- Objective: To confirm that Avotaciclib binds to CDK1 and other potential targets in intact cells.
- Methodology:
 - Reagents: Cells of interest, Avotaciclib sulfate, lysis buffer, antibodies against CDK1 and suspected off-targets.
 - Procedure: a. Treat cultured cells with Avotaciclib or a vehicle control (DMSO) for a
 defined period. b. Harvest the cells and resuspend them in a buffer. c. Heat the cell
 suspensions to a range of different temperatures. d. Cool the samples and lyse the cells to
 separate soluble and aggregated proteins by centrifugation. e. Analyze the soluble fraction
 by Western blotting using antibodies for the target protein (CDK1) and any suspected offtarget proteins.
 - Data Analysis: a. Drug binding stabilizes the protein, resulting in a higher melting temperature. b. Compare the amount of soluble protein at each temperature between the Avotaciclib-treated and control samples to determine if a thermal shift occurred.

Visualizations

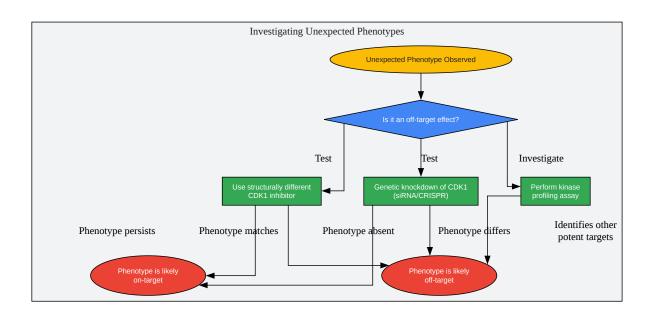




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Caption: On-target effect of Avotaciclib on the cell cycle.





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